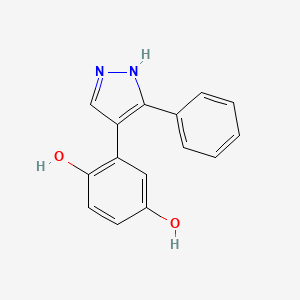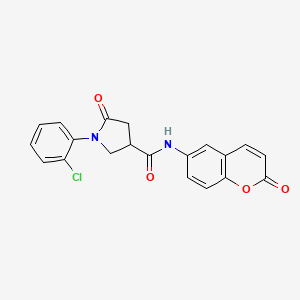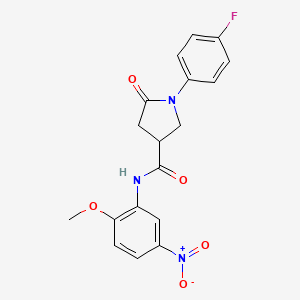![molecular formula C18H14F3N3O2S B11011510 4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11011510.png)
4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a trifluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products depend on the specific reactions but can include oxidized or reduced forms of the compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethoxy group is particularly interesting for enhancing bioavailability and metabolic stability.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity or function. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(pyridin-3-ylmethyl)-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the trifluoromethoxy group, which may reduce its bioavailability.
4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(methoxy)phenyl]-1,3-thiazole-5-carboxamide: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, potentially affecting the compound’s reactivity and stability.
Uniqueness
The presence of the trifluoromethoxy group in 4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide makes it unique. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold in drug discovery and material science.
Properties
Molecular Formula |
C18H14F3N3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H14F3N3O2S/c1-11-15(16(25)23-10-12-3-2-8-22-9-12)27-17(24-11)13-4-6-14(7-5-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,23,25) |
InChI Key |
BPESNLZDMAVXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11011430.png)


![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B11011458.png)
![2-chloro-5-(propan-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B11011464.png)
![2-bromo-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isopropylthiazole-4-carboxamide](/img/structure/B11011466.png)
![N-(1H-benzimidazol-2-yl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide](/img/structure/B11011469.png)

![6,7-Dimethoxy-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B11011480.png)


![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11011494.png)
![4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11011503.png)
![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B11011521.png)
